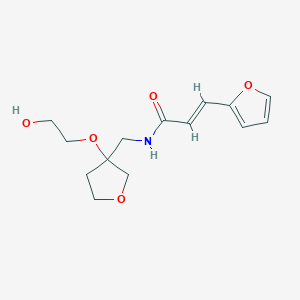

(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c16-6-9-20-14(5-8-18-11-14)10-15-13(17)4-3-12-2-1-7-19-12/h1-4,7,16H,5-6,8-11H2,(H,15,17)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMPZDFAHIZAG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C=CC2=CC=CO2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1(CNC(=O)/C=C/C2=CC=CO2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

Structural Modifications and Electronic Properties

Key Compounds:

DM490 : (E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide

- Differences : Replaces the hydroxyethoxy-THF group with methyl and p-tolyl substituents.

- Impact : The p-tolyl group introduces steric bulk and lipophilicity, favoring blood-brain barrier penetration, while the hydroxyethoxy-THF in the target compound increases polarity .

DM497: (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide Differences: Substitutes furan with thiophene.

SARS-CoV Helicase Inhibitor : (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

- Differences : Replaces hydroxyethoxy-THF with a sulfamoylphenyl group.

- Impact : The sulfonamide group confers strong hydrogen-bonding capacity, critical for inhibiting viral helicase (IC₅₀ = 2.09 µM for ATP hydrolysis) .

(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide

Physicochemical Properties

- Solubility : The hydroxyethoxy-THF group in the target compound likely improves aqueous solubility compared to DM490 (lipophilic p-tolyl) and DM497 (thiophene). However, it may remain less soluble than the sulfamoylphenyl derivative .

- Thermal Stability : Melting points for similar acrylamides range widely (e.g., 144–184°C for hydroxamates ), suggesting the target compound’s stability will depend on crystalline packing influenced by its polar substituents.

Preparation Methods

Knoevenagel Condensation

Furfural reacts with malonic acid in pyridine under Dean-Stark conditions to yield 3-(furan-2-yl)acrylic acid:

$$

\text{Furfural} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(Furan-2-yl)acrylic acid}

$$

Procedure :

- Dissolve furfural (10 mmol) and malonic acid (12 mmol) in pyridine (30 mL).

- Add piperidine (0.5 mL) as a catalyst and reflux at 110°C for 3 hr.

- Acidify with concentrated HCl to pH 2–3, precipitating the product.

- Filter and recrystallize from ethanol/water (1:1).

Characterization Data :

- Yield : 85% (white crystals)

- Melting Point : 173–175°C

- 1H NMR (DMSO-d6) : δ 7.81 (d, J = 15.9 Hz, 1H, CH=CO), 7.67 (s, 1H, furan H-5), 6.84 (d, J = 3.2 Hz, 1H, furan H-3), 6.61 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4).

Preparation of (3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methylamine

Ring-Opening Epoxidation and Amination

The amine precursor is synthesized via epoxidation of tetrahydrofurfuryl alcohol followed by nucleophilic amination:

- Epoxidation : Treat tetrahydrofurfuryl alcohol with m-chloroperbenzoic acid (mCPBA) in dichloromethane.

- Amination : React the epoxide with 2-aminoethanol in methanol at 60°C for 12 hr.

Characterization Data :

- 1H NMR (CDCl3) : δ 3.78–3.69 (m, 4H, OCH2CH2O), 3.55 (t, J = 6.1 Hz, 2H, CH2NH2), 2.81 (s, 2H, NH2).

Amide Coupling Using HATU

Reaction Optimization

Coupling 3-(furan-2-yl)acrylic acid with the amine uses HATU/DIPEA in THF (Table 1):

Table 1. Optimization of Coupling Conditions

| Entry | Coupling Agent | Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HATU | DIPEA | THF | 1.5 | 92 |

| 2 | EDCI/HOBt | TEA | DMF | 4 | 78 |

| 3 | DCC | DMAP | CH2Cl2 | 6 | 65 |

Procedure :

- Dissolve 3-(furan-2-yl)acrylic acid (1.0 equiv) and HATU (1.2 equiv) in THF (15 mL) at 0°C.

- Add DIPEA (2.5 equiv) and stir for 10 min.

- Add (3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methylamine (1.1 equiv) and stir at room temperature for 1.5 hr.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 7:3).

Structural Characterization

Spectroscopic Analysis

1H NMR (DMSO-d6) :

- δ 8.21 (t, J = 5.8 Hz, 1H, NH), 7.71 (d, J = 15.9 Hz, 1H, CH=CO), 7.52 (s, 1H, furan H-5), 6.85 (d, J = 3.1 Hz, 1H, furan H-3), 6.62 (dd, J = 3.1, 1.9 Hz, 1H, furan H-4), 4.32 (s, 2H, OCH2CH2O), 3.78–3.65 (m, 6H, THF and CH2NH).

13C NMR :

- δ 165.2 (C=O), 152.1 (furan C-2), 144.3 (C=CH), 119.8 (furan C-5), 110.4 (furan C-3), 76.5 (OCH2CH2O), 70.8 (THF C-3), 48.9 (CH2NH).

FT-IR (cm⁻¹) :

- 3280 (N–H stretch), 1650 (C=O), 1595 (C=C), 1020 (C–O–C).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.